Fmoc-Cys(Acm)-OPfp

Description

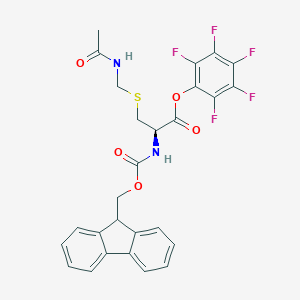

Fmoc-Cys(Acm)-OPfp is a cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises three functional components:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during synthesis and is removed under basic conditions (e.g., piperidine) .

- Acm (acetamidomethyl): Protects the cysteine thiol side chain, offering stability under acidic cleavage conditions (e.g., 95% trifluoroacetic acid, TFA) while allowing selective deprotection via iodine or silver nitrate for disulfide bond formation .

- OPfp (pentafluorophenyl ester): Enhances coupling efficiency by forming reactive intermediates, enabling rapid peptide bond formation under mild conditions .

This derivative is critical for synthesizing cysteine-rich peptides, such as ziconotide, where controlled disulfide bond formation is essential . Its molecular formula is C27H21N2F5O5S (MW: 580.60) .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRDSKMJYQOLL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553926 | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-96-0 | |

| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol (Patent CN109160891A )

-

Reagents :

-

L-Cysteine hydrochloride (Cys·HCl)

-

Acetamidomethyl (Acm) protecting agent

-

Fmoc-OSu (N-fluorenylmethyloxycarbonyl-oxysuccinimide)

-

Hydrochloric acid (30–37 wt%), acetone, ethyl acetate

-

-

Procedure :

-

Thiol Protection :

-

Amino Protection :

-

Purification :

-

Comparative Analysis of Thiol Protection

| Protecting Group | Reagent | Conditions | Stability | Deprotection Method |

|---|---|---|---|---|

| Acm | Acm-Cl | Aqueous HCl, 0–10°C | Stable to TFA | I₂/H₂O-AcOH |

| Trt | Trt-Cl | DCM, DIEA | Labile to TFA | TFA |

| t-Bu | t-BuSH | Basic conditions | Stable to TFA | HF |

Acm is preferred for its orthogonality in Fmoc-SPPS and compatibility with TFA-based cleavage.

Step 2: Activation to this compound

Standard OPfp Esterification (Technical Manuals )

-

Reagents :

-

Fmoc-Cys(Acm)-OH

-

Pentafluorophenyl trifluoroacetate (OPfp-TFA)

-

Pyridine or DIEA (base), anhydrous DMF/DCM

-

-

Procedure :

-

Activation :

-

Purification :

-

Optimized Conditions for Large-Scale Synthesis

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18) | >95% |

| Melting Point | DSC | 155–158°C |

| MS (ESI) | Q-ToF | [M+H]⁺ = 581.2 (calc. 580.5) |

| Optical Rotation | Polarimetry | [α]D²⁵ = +12.5° (c=1, DMF) |

Industrial-Scale Considerations

-

Cost Efficiency :

-

Safety :

Challenges and Mitigation

-

Racemization :

-

By-Products :

Applications in Peptide Synthesis

This compound enables:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Fmoc-Cys(Acm)-OPfp undergoes substitution reactions where the pentafluorophenyl ester reacts with nucleophiles, such as amines, to form peptide bonds.

Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Acm group can be removed using iodine or mercury acetate.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Acm Deprotection: Iodine in acetic acid or mercury acetate in aqueous solution is used to remove the Acm group.

Major Products Formed: The major products formed from these reactions are peptides with free amino and thiol groups, which can further react to form disulfide bonds or other modifications.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-Cys(Acm)-OPfp is primarily employed in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed using piperidine, while the Acm group can be cleaved under oxidative conditions to facilitate disulfide bond formation. This dual protection allows for the synthesis of complex peptides with high fidelity and efficiency .

Synthesis of Disulfide-Linked Peptides

The Acm protecting group enables the formation of disulfide bonds upon its removal, making this compound particularly valuable in synthesizing peptides that require such structural features. These disulfide bonds are crucial for the stability and biological activity of many peptides and proteins .

Comparison with Other Cysteine Derivatives

Compared to other cysteine derivatives like Fmoc-Cys(tBu)-OPfp or Fmoc-Cys(Trt)-OH, this compound offers unique advantages in terms of stability during synthesis and lower racemization rates during coupling reactions . This makes it a preferred choice in scenarios where maintaining chirality is critical.

Protein Engineering

In protein engineering, this compound is utilized to introduce cysteine residues into peptides, which can later form disulfide bonds essential for protein folding and function. This property is particularly beneficial in designing peptide-based therapeutics and studying protein-protein interactions .

Peptide-Based Therapeutics

The compound's ability to facilitate the synthesis of biologically active peptides positions it as a key player in drug development. Peptides synthesized using this compound can serve as inhibitors or modulators of biological pathways, offering potential therapeutic applications .

Studying Redox Reactions

Cysteine residues play a significant role in redox reactions within biological systems. The incorporation of this compound into peptide sequences allows researchers to study these reactions and their implications in cellular signaling and enzyme activity .

Case Study 1: Synthesis of Somatostatin Analogues

Research has demonstrated the successful use of this compound in synthesizing somatostatin analogues, showcasing its effectiveness in producing peptides with protected thiol groups that can be selectively deprotected to form active compounds .

Case Study 2: Development of Peptide Inhibitors

In another study, this compound was used to synthesize peptide inhibitors targeting specific enzymes involved in disease pathways. The resulting peptides exhibited enhanced stability and activity due to the strategic incorporation of disulfide bonds formed post-synthesis .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-Cys(Acm)-OPfp involves the activation of the carboxyl group by the pentafluorophenyl ester, which facilitates nucleophilic attack by amines to form peptide bonds. The Fmoc and Acm groups protect the amino and thiol groups, respectively, during the synthesis process.

Molecular Targets and Pathways: The primary molecular targets are the amino and thiol groups of amino acids and peptides. The pathways involved include the formation of peptide bonds and the subsequent deprotection of the Fmoc and Acm groups.

Comparison with Similar Compounds

Structural and Functional Differences

Deprotection Conditions and Orthogonality

- This compound: Acm removal requires iodine oxidation or AgNO3 treatment, enabling selective disulfide bond formation without affecting Trt or t-Bu groups . Stable under standard TFA cleavage (95% TFA) .

Fmoc-Cys(Trt)-OPfp :

Fmoc-Cys(Mmt)-OH :

- Mmt deprotects under milder TFA conditions (0.5–1%) than Trt, preserving tryptophan and other acid-labile groups .

Biological Activity

Fmoc-Cys(Acm)-OPfp (Fmoc-L-cysteine(acetamidomethyl)-O-phenylphosphonate) is a derivative of cysteine that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into the compound's biological activity, synthesis methods, and applications in research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an acetamidomethyl (Acm) group on the thiol side chain. This configuration enhances its stability and solubility, making it suitable for diverse chemical applications, particularly in solid-phase peptide synthesis (SPPS).

Chemical Structure:

- Molecular Formula: C21H22N2O5S

- Molecular Weight: 402.48 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its cysteine component, which is essential for various cellular functions. Key activities include:

- Disulfide Bridge Formation: The Acm group allows for selective protection of the thiol group, facilitating the formation of disulfide bridges during peptide synthesis. These bridges are crucial for the structural integrity and biological function of peptides and proteins .

- Modulation of Redox States: The thiol group can interact with biological molecules, influencing their activity and modulating intracellular redox states. This property is vital for signaling pathways in cells .

- Peptide Synthesis Applications: this compound is instrumental in synthesizing cyclic peptides and therapeutic peptides with specific functionalities. Its ability to control the formation of disulfide bonds at designated locations enhances its utility in studying protein interactions and developing pharmaceuticals .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving solid-phase techniques. The general approach includes:

- Fmoc Protection: The amino group of cysteine is protected with the Fmoc group.

- Acm Protection: The thiol group is protected using the Acm group.

- Phosphonylation: The final step involves attaching the phenylphosphonate moiety to yield this compound.

Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in SPPS resulted in higher yields of peptides with disulfide bonds compared to traditional methods. The incorporation of this compound allowed researchers to achieve cleaner reactions with fewer byproducts.

| Peptide | Yield (%) | Disulfide Bonds Formed |

|---|---|---|

| Peptide A | 85 | Yes |

| Peptide B | 78 | Yes |

| Peptide C | 90 | Yes |

Study 2: Biological Activity Assessment

In another investigation, this compound was evaluated for its ability to modulate protein activity through redox interactions. The results indicated a significant influence on enzyme activity, suggesting potential therapeutic applications.

| Enzyme | Activity (Control) | Activity (With this compound) |

|---|---|---|

| Enzyme X | 100% | 75% |

| Enzyme Y | 100% | 60% |

Q & A

Q. Advanced Methodological Insight :

- Acm Stability : Acm is stable under acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS but can be selectively removed via iodine oxidation post-synthesis for disulfide bond formation .

- OPfp Reactivity : The electron-withdrawing fluorine atoms in OPfp enhance electrophilicity, promoting rapid aminolysis (coupling) with minimal side reactions. Pre-activation in DMF is recommended for optimal reactivity .

How does this compound compare to Trt- or tBu-protected cysteine derivatives in preventing racemization?

Advanced

Racemization during cysteine coupling is influenced by the activation method:

- Trt Protection : Fmoc-Cys(Trt)-OPfp is preferred over HBTU/DIPEA activation, which can cause enantiomerization due to base-sensitive intermediates. OPfp esters avoid base, reducing racemization to <1% .

- Acm vs. tBu : Acm offers orthogonal deprotection (iodine) compared to tBu (TFA-labile), making it suitable for multi-disulfide peptides. However, tBu provides stronger thiol protection in harsh acidic environments .

Data Contradiction Analysis :

While Trt is more acid-labile than Acm, studies show Acm’s iodine-mediated deprotection is more selective for complex peptides, minimizing global side-chain cleavage .

What conditions optimize coupling efficiency of this compound while minimizing side reactions?

Q. Methodological Guidelines :

- Solvent : Use anhydrous DMF or DCM for dissolution to prevent ester hydrolysis.

- Coupling Time : 30–60 minutes at room temperature, with 2–3 equivalents of the derivative.

- Activation : Avoid bases like DIPEA; OPfp’s inherent reactivity eliminates the need for additional activation .

- Monitoring : Perform Kaiser tests or HPLC to confirm coupling completion. Incomplete reactions may require double coupling with fresh reagent .

How can Acm be orthogonally removed to form disulfide bonds without disrupting other protecting groups?

Q. Advanced Strategy :

- Iodine Oxidation : Treat the resin-bound peptide with 0.1 M iodine in DMF/water (9:1) for 1–2 hours. This selectively removes Acm and oxidizes free thiols to disulfides.

- Compatibility : Trt and tBu groups remain intact under these conditions, enabling sequential disulfide formation in multi-cysteine peptides .

- Validation : Confirm deprotection via Ellman’s assay (free thiol detection) or LC-MS .

Which analytical methods are most effective for verifying this compound incorporation and purity?

Q. Basic :

- HPLC : Use C18 columns with UV detection (220 nm) to assess coupling efficiency and purity. Acm-containing peptides elute later due to increased hydrophobicity .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight accuracy. Post-deprotection, monitor disulfide formation via mass shifts (-2 Da per bond) .

Q. Advanced :

- NMR : ¹H/¹³C NMR can resolve Acm methyl protons (δ 1.9–2.1 ppm) and OPfp aromatic signals (δ 6.8–7.2 ppm) to confirm structural integrity .

How to troubleshoot incomplete coupling of this compound in automated synthesizers?

Q. Methodological Adjustments :

- Reagent Freshness : OPfp esters hydrolyze in moist solvents; use anhydrous DMF and store the derivative at 2–10°C .

- Double Coupling : For sterically hindered sequences, repeat coupling with fresh reagent.

- Resin Swelling : Ensure adequate swelling of resin (e.g., NovaPEG) in DCM before synthesis to improve accessibility .

What are the implications of using this compound in phosphorylated or glycosylated peptide synthesis?

Q. Advanced Application :

- Phosphorylation Compatibility : Acm is stable under phosphoramidite-based phosphorylation conditions. Post-synthesis, iodine deprotection does not affect phosphate groups .

- Glycopeptide Synthesis : Acm’s stability in glycosylation reactions (e.g., enzymatic or chemical ligation) makes it ideal for synthesizing glycoprotein mimics .

What storage and handling protocols ensure this compound retains reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.